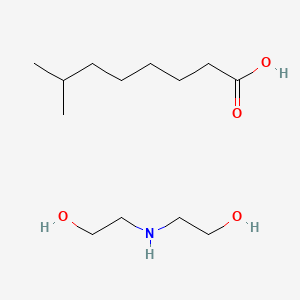
Einecs 304-176-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 304-176-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Méthodes De Préparation
The preparation of Einecs 304-176-2 involves specific synthetic routes and reaction conditions. The industrial production methods typically include the use of high-purity raw materials and controlled reaction environments to ensure the desired chemical properties are achieved. The exact synthetic routes and reaction conditions can vary depending on the desired application and purity requirements .
Analyse Des Réactions Chimiques
Einecs 304-176-2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Einecs 304-176-2 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it is utilized in studies involving cellular processes and molecular interactionsIn industry, it is used in the production of specialized materials and chemicals .
Mécanisme D'action
The mechanism of action of Einecs 304-176-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Einecs 304-176-2 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The unique aspects of this compound include its specific reactivity, stability, and applications in various scientific fields .
Propriétés
Numéro CAS |
94247-01-5 |
|---|---|
Formule moléculaire |
C13H29NO4 |
Poids moléculaire |
263.37 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;7-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2.C4H11NO2/c1-8(2)6-4-3-5-7-9(10)11;6-3-1-5-2-4-7/h8H,3-7H2,1-2H3,(H,10,11);5-7H,1-4H2 |
Clé InChI |
HGTGXWVSNGPYCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCC(=O)O.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide](/img/structure/B12665938.png)
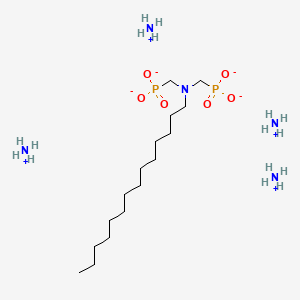
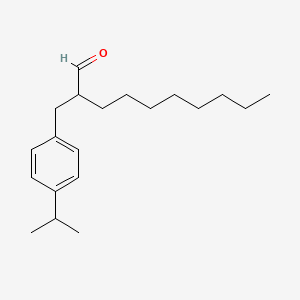
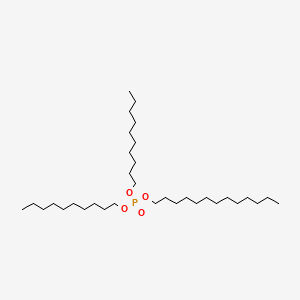
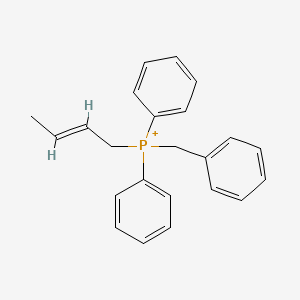
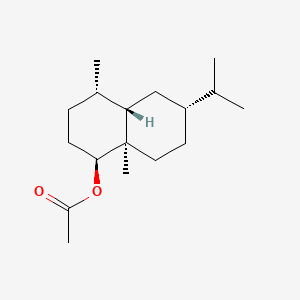
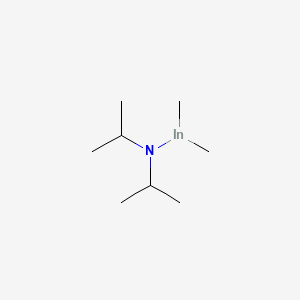
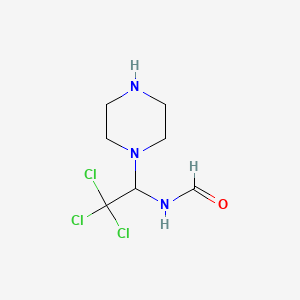
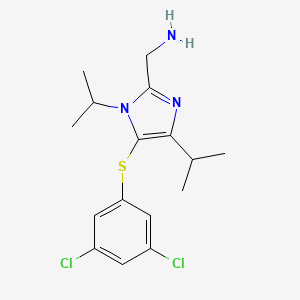
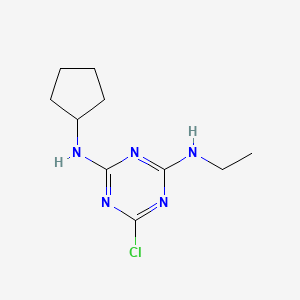
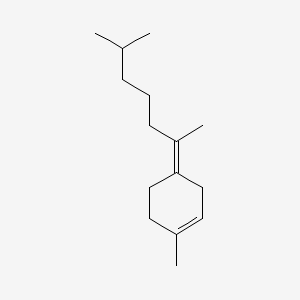

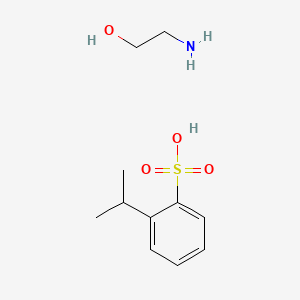
![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.010,15.023,28.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),10,12,14,16,21,23,25,27,30(34),31-hexadecaene-9,29-dione](/img/structure/B12666016.png)
